Sodium 3-(3-chlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(3-chlorophenoxy)propionate is an organic compound with the molecular formula C9H8ClNaO3. It is a sodium salt derivative of 3-(3-chlorophenoxy)propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(3-chlorophenoxy)propionate typically involves the reaction of 3-(3-chlorophenoxy)propionic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{ClO}_3 + \text{NaOH} \rightarrow \text{C}_9\text{H}_8\text{ClNaO}_3 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(3-chlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the phenoxy ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenoxy)propionic acid.
Reduction: Formation of 3-(3-chlorophenoxy)propanol.
Substitution: Formation of various substituted phenoxypropionates.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(3-chlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to plant growth regulation and herbicidal activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 3-(3-chlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by inhibiting the growth of certain plants. The compound interferes with the normal metabolic pathways, leading to the disruption of cellular processes and ultimately causing plant death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-(2-chlorophenoxy)propionate
- Sodium 3-(4-chlorophenoxy)propionate
- Sodium 2-(3-chlorophenoxy)propionate
Comparison
Sodium 3-(3-chlorophenoxy)propionate is unique due to the position of the chlorine atom on the phenoxy ring. This positional difference can significantly affect the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different herbicidal properties and efficacy.
Eigenschaften
CAS-Nummer |
84681-93-6 |
---|---|
Molekularformel |
C9H8ClNaO3 |
Molekulargewicht |
222.60 g/mol |
IUPAC-Name |
sodium;3-(3-chlorophenoxy)propanoate |
InChI |
InChI=1S/C9H9ClO3.Na/c10-7-2-1-3-8(6-7)13-5-4-9(11)12;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BFZYCNGAQXXVRF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.